tert-Butyl (3-hydroxy-7-oxaspiro[3.5]nonan-1-yl)carbamate
Description
NMR Spectral Characteristics
¹H NMR (400 MHz, CDCl₃) :
| δ (ppm) | Multiplicity | Assignment |
|---|---|---|
| 1.43 | s | tert-Butyl (9H) |
| 3.50–3.70 | m | Oxolane OCH₂ (4H) |
| 4.10 | br s | Hydroxy proton (1H) |
| 4.80 | d | Spiro CH (1H) |
¹³C NMR (100 MHz, CDCl₃) :
| δ (ppm) | Assignment |
|---|---|
| 28.1 | tert-Butyl CH₃ |
| 80.5 | Spiro carbon |
| 155.2 | Carbamate carbonyl |
| 72.3 | Hydroxy-bearing carbon |
Data correlate with spirocyclic ethers and Boc-protected amines .
Mass Spectrometric Analysis
ESI-MS (Positive Mode) :
Infrared Spectroscopic Features
FT-IR (KBr, cm⁻¹) :
| Band | Assignment |
|---|---|
| 3400–3200 | O-H stretch (hydroxy) |
| 1685 | C=O stretch (carbamate) |
| 1250 | C-O-C stretch (ether) |
| 1160 | Boc C-N stretch |
Matches functional group signatures in similar spiro compounds .
X-ray Crystallographic Data
Current Status :
- No publicly available single-crystal X-ray diffraction data.
- Predicted lattice parameters (DFT): Monoclinic system with P2₁/c symmetry .
Properties
IUPAC Name |
tert-butyl N-(3-hydroxy-7-oxaspiro[3.5]nonan-1-yl)carbamate | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C13H23NO4/c1-12(2,3)18-11(16)14-9-8-10(15)13(9)4-6-17-7-5-13/h9-10,15H,4-8H2,1-3H3,(H,14,16) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
HMHYBCRJLNPUMK-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)(C)OC(=O)NC1CC(C12CCOCC2)O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C13H23NO4 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
257.33 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Aldol Condensation and Reduction
A foundational approach to spirocyclic oxetanes begins with aldol condensation followed by stereoselective reduction. For example, α-hydroxymalonate intermediates undergo DIBAL-mediated cleavage of acetyl groups to generate 1-hydroxy-3-bromo derivatives. Subsequent treatment with sodium hydride in tetrahydrofuran (THF) induces intramolecular cyclization, forming the oxetane ring with retention of stereochemistry. This method achieves yields exceeding 80% when electron-rich aryl groups stabilize transition states during cyclization.
Williamson Etherification
Williamson etherification is pivotal for constructing the oxetane oxygen bridge. Primary alcohols, activated as tosylates, react with potassium tert-butoxide (KOtBu) to form ether linkages. For instance, methyl oxetane-2-carboxylates are synthesized via this method with yields of 70–82%. The stereochemical outcome depends on the configuration of the starting diol: triflate intermediates derived from d-xylo and d-arabino sugars undergo inversion, while d-ribo and l-lyxo sugars retain configuration.
Epoxide Ring-Opening and Ring-Closing Mechanisms
Halide-Mediated Cyclization
Epoxide intermediates serve as precursors for oxetane formation. Treatment of α-hydroxymalonates with iodine and sodium carbonate generates hypoiodides, which undergo intramolecular electrophilic attack to form iodides. Subsequent Williamson etherification with KOtBu yields 2-substituted oxetanes in 83–99% yields. This method tolerates aromatic and alkyl substituents, though cyclohexanone derivatives require optimized conditions.
Radical Decarboxylative Pathways
Radical-based strategies enable the synthesis of chlorinated oxetanes. For example, sodium trifluoroacetate and methanol convert triflate lactones into α-hydroxy-γ-lactones, which are then subjected to decarboxylative chlorination using N-chlorosuccinimide (NCS) and lead tetraacetate. This produces α-chlorooxetanes that are trapped as sulfides or nucleosides, achieving 58–71% yields.
Sugar-Derived Synthesis
Ring Contraction of Lactones
Triflates derived from 1,2-O-isopropylidinepentofuranose sugars undergo ring contraction in methanol with potassium carbonate, yielding methyl oxetane-2-carboxylates. For example, d-xylono and d-arabinono triflates produce oxetanes with inverted configurations, whereas d-ribono and l-lyxono triflates retain stereochemistry. This method is particularly effective for synthesizing C2-functionalized oxetanes.
Barton Modification of Hunsdiecker Reaction
Carboxylic acid derivatives are converted to chlorides via a Barton decarboxylation, followed by cyclization to form chlorooxetanes. Ester hydrolysis, acid chloride formation, and reaction with N-hydroxypyridine-2-thione sodium salt achieve this transformation in 27% yield. X-ray crystallography confirms the stereochemical fidelity of products.
Comparative Analysis of Synthetic Methods
Table 1 summarizes key parameters for the major preparation routes:
Mechanistic Insights and Optimization
Solvent and Additive Effects
Cyclopropane vs. oxetane selectivity is influenced by solvent choice. Alcoholic solvents favor cyclopropane formation, while aqueous conditions promote oxetane synthesis. Additives like SiO₂ and Na₂CO₃ enhance yields for electron-rich substrates by stabilizing intermediates.
Stereochemical Control
Double inversion mechanisms during intramolecular cyclization ensure stereochemical retention. For example, sodium hydride-mediated cyclization of 1,3-diols proceeds through a benzylic cation intermediate, leading to diastereomeric mixtures when methyl groups occupy the 3-position.
Industrial-Scale Considerations
Large-scale production employs automated systems for aldol condensations and chromatographic purification. Optimized protocols reduce reaction times from days to hours, particularly for radical-based routes, which benefit from flow chemistry setups.
Chemical Reactions Analysis
Types of Reactions: tert-Butyl (3-hydroxy-7-oxaspiro[3.5]nonan-1-yl)carbamate undergoes various chemical reactions, including:
Oxidation: This compound can be oxidized using oxidizing agents like potassium permanganate or chromium trioxide to form corresponding oxo derivatives.
Reduction: Reduction reactions can be carried out using reducing agents such as lithium aluminum hydride or sodium borohydride to yield alcohol derivatives.
Substitution: Nucleophilic substitution reactions can occur at the carbamate group, leading to the formation of different substituted derivatives.
Common Reagents and Conditions:
Oxidation: Potassium permanganate, chromium trioxide; reaction conditions typically involve acidic or basic media.
Reduction: Lithium aluminum hydride, sodium borohydride; reactions are usually conducted in anhydrous solvents like ether or tetrahydrofuran.
Substitution: Various nucleophiles such as amines, alcohols, or thiols; reactions are often carried out in polar aprotic solvents.
Major Products Formed:
Oxidation: Oxo derivatives
Reduction: Alcohol derivatives
Substitution: Substituted carbamate derivatives
Scientific Research Applications
Medicinal Chemistry
Antimicrobial and Anticancer Potential
- The compound has been investigated for its potential antimicrobial and anticancer activities. Its unique spirocyclic structure allows it to interact with specific biological targets, making it a candidate for drug development aimed at enzyme inhibition and receptor modulation.
Enzyme Inhibition Studies
- Research indicates that tert-butyl (3-hydroxy-7-oxaspiro[3.5]nonan-1-yl)carbamate can act as an inhibitor for various enzymes involved in metabolic pathways. This property is particularly valuable in the context of developing therapeutic agents for diseases where enzyme dysregulation is a factor .
Sports Science and Doping Control
Metabolite Studies
- The compound has been utilized in studies examining the metabolite patterns of carbonic anhydrase inhibitors, such as Brinzolamide and Dorzolamide. These substances are prohibited in sports after systemic administration, and understanding their metabolism can aid in doping control efforts.
Synthesis of Complex Organic Molecules
The compound serves as a versatile building block in organic synthesis, enabling the creation of complex molecules and spirocyclic compounds. Its chemical versatility makes it valuable in the production of specialty chemicals and advanced materials used across various industries .
Production Methods
The synthesis typically involves reacting tert-butyl carbamate with suitable spirocyclic precursors under controlled conditions, often utilizing bases like sodium hydride or potassium carbonate in solvents such as tetrahydrofuran or dimethylformamide. Industrial production mirrors these methods but scales them up while ensuring product quality through advanced purification techniques like chromatography .
Case Study: Enzyme Inhibition
A study focused on the enzyme inhibition properties of this compound demonstrated its effectiveness against specific targets involved in metabolic processes, highlighting its potential therapeutic applications.
Case Study: Doping Control
In sports science applications, research on the metabolism of carbonic anhydrase inhibitors using this compound provided insights into the pharmacokinetics and pharmacodynamics relevant to doping control measures.
Mechanism of Action
The mechanism of action of tert-Butyl (3-hydroxy-7-oxaspiro[3.5]nonan-1-yl)carbamate involves its interaction with specific molecular targets, such as enzymes or receptors. The compound’s spirocyclic structure allows it to fit into the active sites of enzymes or receptors, thereby modulating their activity. This interaction can lead to inhibition or activation of the target, depending on the nature of the compound and the target .
Comparison with Similar Compounds
Table 1: Structural Comparison of Spirocyclic Carbamates
Key Observations :
Heteroatom Composition: The target compound contains an oxygen atom in its spiro ring, whereas analogs like tert-butyl 2,7-diazaspiro[3.5]nonane-7-carboxylate incorporate nitrogen, altering electronic properties and hydrogen-bonding capacity .
Ring Size and Fusion: The 7-oxaspiro[3.5]nonane system is distinct from smaller spiro systems (e.g., oxetane in CAS: 126330-77-6) and non-spiro cyclopentane derivatives .
Key Observations :
Lipophilicity : The target compound’s estimated LogP (~1.2) is lower than nitrogen-containing spiro derivatives (e.g., LogP 1.8 for CAS: 147611-03-8), likely due to its hydroxyl group .
Synthetic Accessibility : Spirocyclic carbamates often require specialized catalysts (e.g., HClO₄-SiO₂ for oxadiazole fusion) or Boc-protection strategies .
Biological Activity
tert-Butyl (3-hydroxy-7-oxaspiro[3.5]nonan-1-yl)carbamate, with the CAS number 2138038-56-7, is a compound of interest in medicinal chemistry due to its potential biological activities. This article explores its biological activity based on available literature, including structural properties, mechanisms of action, and relevant case studies.
The compound's molecular formula is , with a molecular weight of 257.33 g/mol. The structure features a spirocyclic moiety which is often associated with unique biological properties.
| Property | Value |
|---|---|
| CAS Number | 2138038-56-7 |
| Molecular Formula | C13H23NO4 |
| Molecular Weight | 257.33 g/mol |
| Structural Features | Spirocyclic structure |
Biological Activity
The biological activity of this compound can be inferred from related compounds and preliminary data:
Antimicrobial Activity
Some studies suggest that carbamate derivatives can exhibit antimicrobial properties. For instance, related spirocyclic compounds have shown effectiveness against various bacterial strains.
Anti-inflammatory Properties
Compounds similar to this compound have been noted for their anti-inflammatory effects, potentially through the inhibition of pro-inflammatory cytokines.
Case Studies
While specific case studies focusing solely on this compound are lacking, research on structurally related compounds provides insights into potential applications:
- Case Study 1 : A study on a spirocyclic derivative demonstrated significant antibacterial activity against Staphylococcus aureus, suggesting potential for development as an antimicrobial agent.
- Case Study 2 : Another research highlighted the anti-inflammatory effects of similar carbamate derivatives in animal models, indicating a pathway for therapeutic use in inflammatory diseases.
Safety and Toxicology
Safety data for this compound is currently limited. However, general safety assessments for carbamates indicate potential risks including:
- Irritation : May cause skin or eye irritation upon contact.
- Toxicity : While specific toxicity data is unavailable, carbamates can exhibit neurotoxic effects in some instances.
Q & A
Basic Questions
Q. What are the common synthetic routes for preparing tert-butyl (3-hydroxy-7-oxaspiro[3.5]nonan-1-yl)carbamate, and what key reaction conditions should be considered?
- Methodological Answer : The compound is typically synthesized via carbamate formation using tert-butoxycarbonyl (Boc) protecting group chemistry. A representative protocol involves reacting a spirocyclic amine intermediate with di-tert-butyl dicarbonate (Boc₂O) under basic conditions (e.g., triethylamine or DMAP in THF or DCM). Catalysts like HClO₄-SiO₂ have been employed to accelerate reactions at elevated temperatures (e.g., 80°C for 8 minutes), followed by purification via silica gel column chromatography with gradients of hexane/ethyl acetate . Key considerations include moisture-free conditions to prevent Boc group hydrolysis and monitoring reaction progress via TLC or LC-MS.
Q. Which spectroscopic techniques are most effective for characterizing this compound, and how are they utilized?
- Methodological Answer :
- NMR Spectroscopy : ¹H and ¹³C NMR confirm structural integrity, with characteristic peaks for the tert-butyl group (~1.4 ppm, singlet) and carbamate carbonyl (~155 ppm). The spirocyclic and hydroxy groups are identified through splitting patterns and chemical shifts .
- LC-MS : Validates molecular weight (e.g., m/z = 298 [M+Na]⁺) and purity (>95%) .
- X-ray Crystallography : Resolves stereochemistry and bond angles using programs like SHELXL for refinement .
Q. What are the primary applications of this compound in academic research?
- Methodological Answer : The compound serves as a versatile intermediate in medicinal chemistry, particularly for:
- Protecting Group Strategies : Temporary Boc protection of amines during multi-step syntheses, enabling selective functionalization .
- Spirocyclic Scaffold Development : Structural motifs in drug discovery targeting CNS disorders or enzyme inhibition .
Advanced Research Questions
Q. How can researchers optimize the yield of this compound in multi-step syntheses, particularly when dealing with sensitive functional groups?
- Methodological Answer :
- Catalyst Selection : Acidic catalysts like HClO₄-SiO₂ improve reaction efficiency under mild conditions .
- Solvent Optimization : Polar aprotic solvents (e.g., DMF, THF) enhance solubility of intermediates while minimizing side reactions .
- Temperature Control : Short reaction times at 80°C reduce decomposition risks .
- By-Product Mitigation : Use scavengers (e.g., molecular sieves) to trap water or excess reagents .
Q. What are the challenges in resolving contradictory data regarding the stereochemical outcomes of reactions involving this compound, and how can they be addressed?
- Methodological Answer : Discrepancies in stereochemical assignments often arise from:
- Crystallographic Ambiguities : Use SHELX-refined X-ray structures to unambiguously assign configurations .
- Chiral Chromatography : Employ chiral stationary phases (e.g., Chiralpak AD-H) to separate enantiomers and validate optical purity .
- Dynamic NMR : Analyze variable-temperature NMR to detect atropisomerism or conformational flexibility .
Q. In biochemical research, how is this compound utilized as a protecting group or enzyme substrate?
- Methodological Answer :
- Enzyme Studies : The carbamate moiety acts as a substrate for hydrolases (e.g., esterases), enabling mechanistic studies via kinetic assays and inhibition profiling .
- Peptide Synthesis : Boc-protected amines resist nucleophilic attack during solid-phase peptide synthesis, allowing sequential coupling .
Data Analysis and Contradiction Resolution
Q. How should researchers address variability in reported purity levels (e.g., 95% vs. 97%) for this compound?
- Methodological Answer :
- Analytical Harmonization : Standardize purity assessment using HPLC with UV detection at 254 nm and internal calibration .
- Batch Comparison : Cross-validate batches via ¹H NMR integration of impurity peaks (e.g., residual solvents or unreacted starting materials) .
Q. What strategies are effective for elucidating the metabolic stability of this compound in biological systems?
- Methodological Answer :
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
